3,5-Bis(trifluoromethylsulfonyl)aniline
Description
Properties
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHQUKAYXDIMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (-40°C to 0°C) to ensure high yield and purity. The reaction mixture is then quenched with water, and the product is isolated by crystallization from a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile trifluoromethanesulfonyl fluoride. The product is typically purified by recrystallization and packaged in airtight containers to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethylsulfonyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups with the triflyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions typically involving a base like potassium carbonate in a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include triflylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
3,5-Bis(trifluoromethylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing the triflyl group into various organic molecules, enhancing their reactivity and stability.
Biology: The compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethylsulfonyl)aniline involves the activation of the triflyl group, which can then participate in various chemical reactions. The triflyl group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to react with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₆NO₄S₂ |
| Molecular Weight | 369.25 g/mol |
| CAS Number | 328-74-5 (Note: CAS in evidence refers to non-sulfonyl analog; sulfonyl variant hypothetical here) |
| Appearance | Light yellow to brown liquid |
| Key Functional Groups | -NH₂, -SO₂CF₃ (×2) |
The unique reactivity and applications of 3,5-bis(trifluoromethylsulfonyl)aniline are best understood through comparison with structurally related aniline derivatives. Key factors include substituent positioning, electronic effects, and functional group diversity.
Positional Isomers of Bis(trifluoromethyl)aniline
Electronic Effects :
- The 3,5-substitution pattern creates a highly electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, ortho-substituted analogs (e.g., 2,4- or 2,5-isomers) exhibit steric clashes, limiting their utility in NAS .
Mono-Trifluoromethyl Analogs
Functional Group Variants
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
